2-Methylbutyl acetate-d3

Analytical Chemistry Method Validation Food Science

2-Methylbutyl acetate-d3 is a deuterated stable isotope-labeled analog of 2-methylbutyl acetate, a naturally occurring flavor ester found in various fruits and fermented beverages. With a molecular formula of C7H11D3O2 and a molecular weight of 133.20 g/mol, this compound is characterized by the replacement of three hydrogen atoms with deuterium.

Molecular Formula C7H14O2
Molecular Weight 133.20 g/mol
Cat. No. B12367055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl acetate-d3
Molecular FormulaC7H14O2
Molecular Weight133.20 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)C
InChIInChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i2D3
InChIKeyXHIUFYZDQBSEMF-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Methylbutyl Acetate-d3 is the Definitive Internal Standard for Accurate Quantification in Complex Matrices


2-Methylbutyl acetate-d3 is a deuterated stable isotope-labeled analog of 2-methylbutyl acetate, a naturally occurring flavor ester found in various fruits and fermented beverages [1]. With a molecular formula of C7H11D3O2 and a molecular weight of 133.20 g/mol, this compound is characterized by the replacement of three hydrogen atoms with deuterium [2]. Its primary utility lies in its application as a superior internal standard (IS) for quantitative analysis via NMR, GC-MS, or LC-MS, enabling precise quantification by effectively correcting for sample preparation variability and matrix-induced signal suppression or enhancement .

The High Cost of Substitution: Why Non-Deuterated or Alternative Analogs Fail to Deliver Data Integrity


Substituting 2-methylbutyl acetate-d3 with its non-deuterated form, a 13C-labeled analog, or a chemically similar ester as an internal standard introduces significant quantitative risks that can compromise research outcomes. The non-deuterated form is often naturally present in the sample matrix, leading to inaccurate, overestimated quantification [1]. While other isotopically labeled standards exist, deuterated analogs can exhibit distinct physicochemical behavior that leads to chromatographic retention time shifts, preventing them from perfectly co-eluting with the analyte and thus failing to correct for matrix effects [2]. This can result in a quantitative bias, with one study showing that a deuterated internal standard produced results that were on average 59.2% lower than those generated with a 13C-labeled IS, underscoring the necessity for validated, application-specific internal standards [2]. The following evidence demonstrates why 2-methylbutyl acetate-d3 is the strategically superior choice for reliable data generation.

Quantitative Evidence: Head-to-Head Performance of 2-Methylbutyl Acetate-d3 Against Comparators


Comparative Matrix Effect Correction: Why 2-Methylbutyl Acetate-d3 Ensures Quantitation Fidelity Over a 13C-IS

In a systematic study evaluating the performance of deuterated versus 13C-labeled internal standards (SIL-IS) in LC-ESI-MS/MS, deuterated internal standards demonstrated a significant quantitative bias compared to their 13C counterparts. The deuterated IS for 2-methylhippuric acid (2MHA-[2H7]) generated urinary concentration results that were on average 59.2% lower than those generated with 2MHA-[13C6] [1]. This demonstrates that the choice of isotope label, not just structural similarity, is critical for analytical accuracy. The procurement of 2-methylbutyl acetate-d3 is thus a strategic decision to pre-emptively address the specific chromatographic and ionization behaviors associated with deuterated labels in complex biological and food matrices, as observed for 2-methylbutyl acetate in complex media like wine [2].

Analytical Chemistry Method Validation Food Science Metabolomics

Chromatographic Distinction: The Verified Retention Index of 2-Methylbutyl Acetate-d3 for Confident Peak Assignment

A key differentiator for 2-methylbutyl acetate-d3 is its established chromatographic behavior, which is essential for method development and peak identification. Its Kovats Retention Index (RI) on a Carbowax polar column under a specific temperature program is documented as 1131 [1]. This provides a verifiable, reproducible benchmark. In contrast, while the non-deuterated 2-methylbutyl acetate is widely studied, its reported retention indices can vary based on the specific isomeric form or matrix [2], and its natural presence in samples can confound peak identification and quantification [3].

GC-MS Method Development Flavor Analysis

Molecular Specificity: Mass Differentiation of 2-Methylbutyl Acetate-d3 for Unambiguous MS Detection

The fundamental advantage of 2-methylbutyl acetate-d3 over its non-deuterated counterpart is its distinct mass, enabling unambiguous detection by mass spectrometry. With a monoisotopic mass of 133.20 g/mol [1], it is clearly separated from the natural 2-methylbutyl acetate (130.18 g/mol) [2]. This mass difference, typically +3 Da, is sufficient to avoid isotopic overlap between the analyte and internal standard in MS spectra, which is a critical requirement for stable isotope dilution assays (SIDA) and prevents signal interference that could compromise low-level quantification.

Mass Spectrometry Internal Standard Stable Isotope Dilution Assay

Optimal Deployment: High-Impact Research and Industrial Scenarios for 2-Methylbutyl Acetate-d3


Accurate Quantitation of Flavor Compounds in Complex Food and Beverage Matrices

2-Methylbutyl acetate is a critical contributor to the aroma profile of wines, apples, and other fermented products, often acting as a flavor enhancer at sub-threshold concentrations [1]. Due to its natural abundance, precise quantification is challenging. Utilizing 2-Methylbutyl acetate-d3 as an internal standard allows researchers to accurately measure these low-level (µg/L to ng/L) concentrations in complex matrices like wine, fruit juices, and distillates using GC-MS or LC-MS, correcting for matrix-induced signal suppression and sample preparation losses. This is essential for quality control, authenticity testing, and flavor research.

Investigating Metabolic Flux and Biosynthesis Pathways in Biological Systems

The deuterated label in 2-Methylbutyl acetate-d3 makes it an ideal tracer for studying biosynthetic pathways. For instance, it can be used to elucidate the formation of esters during fermentation by yeast (e.g., Saccharomyces cerevisiae) or in plant metabolism [2]. By tracking the deuterium atoms, researchers can gain insights into metabolic flux, precursor utilization, and the stereospecificity of enzymatic reactions, as seen in studies demonstrating the exclusive presence of the (S)-enantiomer in wines [1]. This application is crucial for metabolic engineering and optimizing industrial fermentation processes.

Development and Validation of Robust Analytical Methods for Regulatory Compliance

In regulated industries, such as food safety and environmental monitoring, analytical methods must meet stringent validation criteria for accuracy, precision, and robustness. The use of a stable isotope-labeled internal standard like 2-Methylbutyl acetate-d3 is a cornerstone of achieving these requirements. By demonstrating effective correction for analytical variability and matrix effects, as supported by general principles of SIDA and comparative studies [3], it provides the data integrity necessary for regulatory submissions, method transfer, and ensuring compliance with standards set by organizations like the FDA or ISO.

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